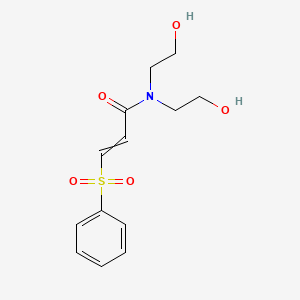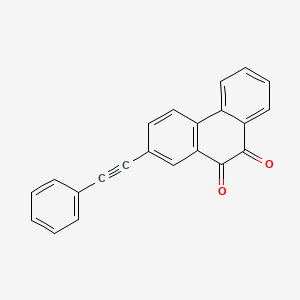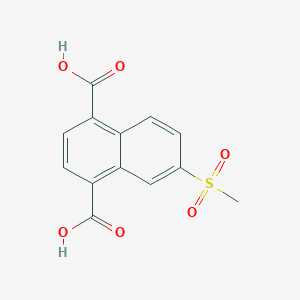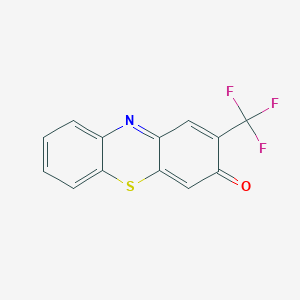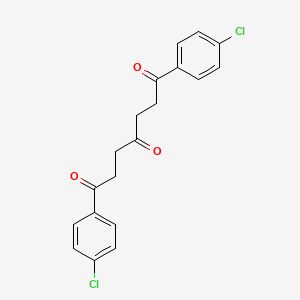
1,7-Bis(4-chlorophenyl)heptane-1,4,7-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-Bis(4-chlorophenyl)heptane-1,4,7-trione is an organic compound characterized by its unique structure, which includes two 4-chlorophenyl groups attached to a heptane backbone with three ketone functionalities at positions 1, 4, and 7
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,7-Bis(4-chlorophenyl)heptane-1,4,7-trione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and acetone.
Condensation Reaction: A Claisen-Schmidt condensation reaction is employed to form the intermediate compound. This reaction involves the condensation of 4-chlorobenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, to form 1,7-bis(4-chlorophenyl)heptane-1,4-dione.
Oxidation: The intermediate compound is then subjected to an oxidation reaction to introduce the third ketone functionality at position 7. Common oxidizing agents include potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvent extraction and recrystallization techniques are often employed to purify the compound.
Análisis De Reacciones Químicas
Types of Reactions: 1,7-Bis(4-chlorophenyl)heptane-1,4,7-trione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1,7-Bis(4-chlorophenyl)heptane-1,4,7-trione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,7-Bis(4-chlorophenyl)heptane-1,4,7-trione involves its interaction with molecular targets and pathways. The compound’s ketone functionalities allow it to participate in various biochemical reactions, potentially inhibiting enzymes or interacting with cellular components. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
1,7-Bis(4-hydroxyphenyl)heptane-1,4,7-trione: Similar structure but with hydroxy groups instead of chloro groups.
1,7-Bis(4-methoxyphenyl)heptane-1,4,7-trione: Contains methoxy groups instead of chloro groups.
1,7-Bis(4-nitrophenyl)heptane-1,4,7-trione: Contains nitro groups instead of chloro groups.
Uniqueness: 1,7-Bis(4-chlorophenyl)heptane-1,4,7-trione is unique due to the presence of chloro groups, which can influence its reactivity and biological activity. The chloro groups can enhance the compound’s lipophilicity and potentially improve its ability to interact with biological membranes or targets.
Propiedades
Número CAS |
62619-61-8 |
|---|---|
Fórmula molecular |
C19H16Cl2O3 |
Peso molecular |
363.2 g/mol |
Nombre IUPAC |
1,7-bis(4-chlorophenyl)heptane-1,4,7-trione |
InChI |
InChI=1S/C19H16Cl2O3/c20-15-5-1-13(2-6-15)18(23)11-9-17(22)10-12-19(24)14-3-7-16(21)8-4-14/h1-8H,9-12H2 |
Clave InChI |
OQAWGLVKAPUDSN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)CCC(=O)CCC(=O)C2=CC=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



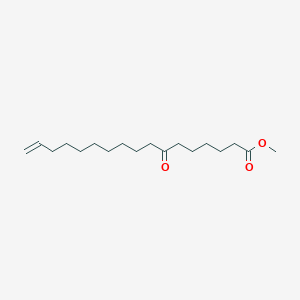
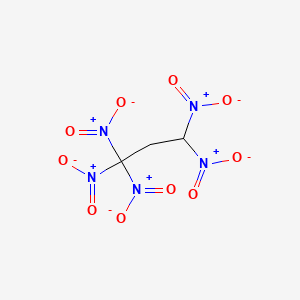
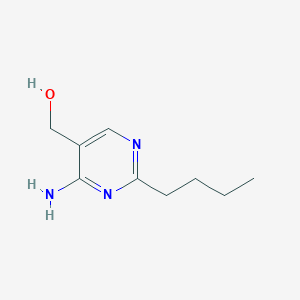
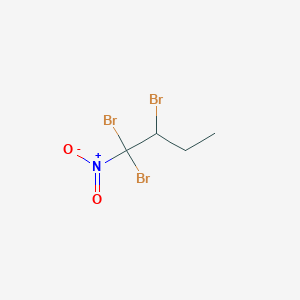
![N-[(1E)-1-(Dimethylamino)ethylidene]-2,2,2-trifluoroacetamide](/img/structure/B14513629.png)
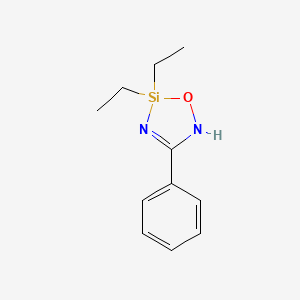

![2-[1-(tert-Butylperoxy)ethyl]naphthalene](/img/structure/B14513642.png)
